2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid
Description
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-3-5-8(6-4-7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YMCBQNHRKLRSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor followed by a series of organic reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, as well as substituted phenylpropanoic acids .
Scientific Research Applications
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Acid
- Structural Difference : The nitro group in the target compound is replaced with a methyl group (-CH₃).
- Impact :
3-(2-Chlorophenyl)-3-oxopropanoic Acid
- Structural Difference : Contains a chloro substituent at the ortho position instead of para-nitro; lacks α-methyl groups.
- Impact :
3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid
- Structural Difference : Incorporates an esterified 4-nitrobenzyl group via an oxygen linker.
- Impact :
Physicochemical Properties
Biological Activity
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with two methyl groups on the second carbon and a para-nitrophenyl group on the third carbon. Its molecular formula is with a molecular weight of 237.21 g/mol. The unique arrangement of substituents imparts distinct steric and electronic properties that influence its reactivity and biological activity.
Biological Activities
Research indicates that 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid exhibits several significant biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents, effective against various bacterial strains.
- Anticancer Effects : Studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibitor for specific metabolic enzymes |
The mechanism of action for 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves several biochemical pathways:
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular processes.
- Formation of Reactive Intermediates : During metabolic processes, reactive intermediates may form, interacting with cellular components and potentially leading to therapeutic effects or toxicity.
- Target Interaction : The compound's derivatives may interact with specific receptors or enzymes, modulating their activity and contributing to its biological effects.
Case Studies
Several studies have explored the biological activity of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates ().
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in developing new antibiotics ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
